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Compound of Interest

Compound Name: Isobutyl salicylate

Cat. No.: B1217168

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isobutyl
salicylate, a compound of interest in various chemical and pharmaceutical research fields. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

'H NMR Spectroscopic Data

The *H NMR spectrum of isobutyl salicylate exhibits distinct signals corresponding to the
different types of protons in the molecule. The data presented here was acquired in a
deuterated chloroform (CDCIs) solvent.
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Chemical Shift (3,

Coupling Constant

Proton Assignment Multiplicity

ppm) (J, Hz)
Phenolic -OH 10.82 Singlet -
Aromatic H (ortho to -

7.85 Doublet of doublets 7.8,1.8
OH)
Aromatic H (para to - )

7.43 Triplet of doublets 8.4,1.8
OH)
Aromatic H (meta to - ]

6.97 Triplet -
OH, ortho to ester)
Aromatic H (meta to -

6.87 Doublet 8.4
OH, meta to ester)
-O-CHz- 4.13 Doublet 6.5
-CH(CHs)2 2.08 Multiplet 6.6, 6.5
-CH(CH3)2 1.03 Doublet 6.6

Table 1: *H NMR chemical shifts and coupling constants for isobutyl salicylate.[1]

3C NMR Spectroscopic Data

The 3C NMR spectrum provides information on the carbon framework of the molecule. The
chemical shifts are reported relative to the solvent signal of CDCls.
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Carbon Assignment Chemical Shift (3, ppm)
Carbonyl C=0 ~170
Aromatic C-OH ~161
Aromatic C-H ~136
Aromatic C-H ~130
Aromatic C-H ~119
Aromatic C-H ~117
Aromatic C (ipso to ester) ~113
-O-CHa- ~71
-CH(CH3)2 ~28
-CH(CHs)2 ~19

Table 2: Predicted 3C NMR chemical shifts for isobutyl salicylate.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A small amount of isobutyl salicylate (typically 5-25 mg) is dissolved in
approximately 0.5-0.7 mL of deuterated chloroform (CDCIsz) containing a small amount of
tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm). The solution is then
transferred to a 5 mm NMR tube.

Data Acquisition:

 Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a frequency
of 300 MHz or higher for tH NMR and 75 MHz or higher for 13C NMR.

* 1H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-
5 seconds.
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e 13C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum
to single lines for each carbon. A larger number of scans is usually required compared to *H
NMR due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Absorption Peak

Functional Group Vibrational Mode Intensity
(cm~)

Phenolic -OH O-H stretch 3200-3500 Broad

Aromatic C-H C-H stretch ~3040 Medium

Aliphatic C-H C-H stretch 2850-3000 Medium-Strong

Ester C=0 C=0 stretch ~1680 Strong

Aromatic C=C C=C stretch 1450-1600 Medium

Ester C-O C-O stretch 1200-1300 Strong

Table 3: Characteristic IR absorption peaks for isobutyl salicylate.[2]

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a liquid sample like isobutyl salicylate, the neat liquid (without
solvent) is typically used. A single drop of the sample is placed between two salt plates (e.qg.,
NaCl or KBr) to create a thin film.[2]

Data Acquisition:
e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

e Procedure: A background spectrum of the clean salt plates is first recorded. The sample is
then placed in the spectrometer's sample holder, and the IR spectrum is recorded. The
instrument measures the absorption of infrared radiation as a function of wavenumber
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(typically 4000-400 cm~1). The final spectrum is presented as percent transmittance versus
wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on
their mass-to-charge ratio (m/z). This provides information about the molecular weight and
fragmentation pattern of the compound.

m/z Relative Intensity (%) Proposed Fragment lon

194 11.6 [M]* (Molecular lon)

138 29.8 [M - CaHs]*

121 338 [C7Hs502]* (loss of isobutoxy
group)

120 100 [C7H40O2]* (Base Peak)

92 14.2 [CeH4O]*

65 11.8 [CsHs]*

57 11.8 [CaHo]* (isobutyl cation)

Table 4: Key fragments in the electron ionization mass spectrum of isobutyl salicylate.[1]

Experimental Protocol for Electron lonization Mass
Spectrometry

Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, often via a direct insertion probe or after separation by gas chromatography
(GC). The sample is vaporized in a high-vacuum environment.

lonization: The vaporized sample molecules are bombarded with a high-energy electron beam
(typically 70 eV). This process, known as electron ionization (El), causes the molecule to lose
an electron, forming a positively charged molecular ion ([M]*).
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Fragmentation and Analysis: The high energy of the electron beam also causes the molecular
ion to fragment into smaller, characteristic charged species. These ions are then accelerated
into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them
based on their mass-to-charge ratio. A detector records the abundance of each ion, generating
a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like isobutyl salicylate.

Spectroscopic Analysis Workflow for Isobutyl Salicylate
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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